molecular formula C23H24ClN3O2 B2641106 N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine CAS No. 1251669-74-5

N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2641106
CAS No.: 1251669-74-5
M. Wt: 409.91
InChI Key: VJLZJQURCVFRAB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. Its molecular architecture incorporates several pharmacologically significant motifs, suggesting potential as a key intermediate or biological probe. The core quinoline scaffold is a privileged structure in drug design, known for its diverse biological activities and presence in compounds with anticancer, antibacterial, and antiviral properties . The 4-aminquinoline subgroup, in particular, has demonstrated a remarkable ability to accumulate in cellular compartments like lysosomes and mitochondria, making it a valuable framework for developing targeted chemotherapeutic agents . The structure is further optimized with a 4-methylpiperidine moiety linked via a carboxamide group. Piperidine derivatives are among the most important synthetic fragments in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals and numerous alkaloids . The incorporation of this saturated nitrogen heterocycle can significantly influence the compound's physicochemical properties and its interaction with biological targets. Furthermore, the aniline substituent features both chloro and methoxy functional groups. Chlorination is a critical strategy in drug design, known to improve pharmacokinetic and pharmacological properties by altering a molecule's pKa, metabolic rate, and dipole moment . The presence of these substituents on the aromatic ring is a common feature in many approved drugs and bioactive molecules . This combination of features makes this compound a promising candidate for research into enzyme inhibition, particularly against kinase targets, given the established role of similar quinoline and piperidine-based structures in this area . It is also a valuable building block for structure-activity relationship (SAR) studies aimed at developing new oncological or infectious disease therapeutics. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(3-chloro-4-methoxyanilino)quinolin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-15-9-11-27(12-10-15)23(28)21-14-20(17-5-3-4-6-19(17)26-21)25-16-7-8-22(29-2)18(24)13-16/h3-8,13-15H,9-12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLZJQURCVFRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine, also referred to by its ChemDiv compound ID L485-2301, is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24ClN3O2C_{23}H_{24}ClN_{3}O_{2}. Its structure features a quinoline core substituted with a chloro and methoxy group on the phenyl ring, as well as a piperidine carbonyl moiety. The structural representation is crucial for understanding its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within this class exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives containing piperidine moieties can induce apoptosis in cancer cells and inhibit tumor growth. For instance, some compounds have demonstrated cytotoxicity in hypopharyngeal tumor cell lines, outperforming established chemotherapeutics like bleomycin .
  • Antiviral Properties : Heterocycles similar to this compound have been identified as promising antiviral agents. Preliminary data suggest potential efficacy against viruses such as hepatitis C and influenza, indicating that further investigation into this compound's antiviral capabilities may be warranted .
  • Anti-inflammatory Effects : Initial assessments suggest that this compound may modulate inflammatory pathways, potentially providing analgesic effects. This activity is likely mediated through interactions with specific enzymes or receptors involved in pain perception.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer cell proliferation. For example, it could interact with cyclooxygenase (COX) enzymes or other targets critical for cellular signaling pathways.
  • Receptor Modulation : It may also bind to specific receptors that regulate cellular functions related to inflammation and cancer progression. This interaction could alter downstream signaling cascades, leading to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits viral replication
Anti-inflammatoryModulates inflammatory pathways

Case Study 1: Anticancer Efficacy

In a study evaluating various piperidine derivatives, this compound was found to exhibit significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound's mechanism involved disrupting cellular metabolism and inducing apoptosis through caspase activation .

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral properties of similar compounds revealed that they effectively inhibited the replication of hepatitis C virus (HCV) in vitro. The study highlighted the need for further exploration into the specific interactions between the compound and viral proteins .

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine has been investigated for its potential as an anticancer agent . Studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7), lung carcinoma (SK-LU-1), and hepatocellular carcinoma (HepG2) . The compound's mechanism of action may involve the inhibition of specific enzymes or receptors related to cancer progression.

Antiviral Activity

Recent research highlights the potential of this compound as an antiviral agent . It has been studied for its ability to inhibit viral replication, particularly in the context of HIV and other viral pathogens . The structure's unique functional groups may enhance its interaction with viral targets, leading to improved efficacy compared to traditional antiviral drugs.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness as an antimicrobial agent can be attributed to the presence of the quinoline moiety, which is known for its broad-spectrum activity . This property makes it a candidate for further development in treating infectious diseases.

Case Study 1: Anticancer Activity

In a study evaluating Mannich bases derived from similar structures, it was found that certain derivatives exhibited cytotoxic effects significantly higher than standard treatments like 5-fluorouracil. The IC50 values for some derivatives were reported below 2 μg/mL against MCF-7 cell lines, indicating strong anticancer potential .

Case Study 2: Antiviral Research

A comparative analysis of synthesized compounds showed that those with structural similarities to this compound exhibited enhanced reverse transcriptase inhibitory activity. This suggests that modifications in the compound's structure could lead to improved antiviral properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline derivatives with substitutions at positions 2 and 4 are widely studied for their pharmacological properties. Below is a comparative analysis of key analogues:

Compound Substituent at Position 4 Substituent at Position 2/7 Molecular Weight (g/mol) Key Features
Target Compound 3-Chloro-4-methoxyphenyl 4-Methylpiperidine-1-carbonyl ~434 (estimated) High lipophilicity; carbonyl enhances H-bonding.
N-(3-Chloro-4-methoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)quinolin-4-amine (41) 3-Chloro-4-methoxyphenyl Pyrimidine-5-yl with 4-methylpiperazine at C7 461.2 Improved aqueous solubility (formate salt); pyrimidine may enhance π-π stacking.
N-(3-Chloro-4-methoxyphenyl)-7-(1H-pyrazol-4-yl)quinolin-4-amine (44) 3-Chloro-4-methoxyphenyl Pyrazole at C7 ~350 (estimated) Smaller substituent; potential for improved metabolic stability.
7-Chloro-N-(2-(4-(dipyridin-2-ylmethyleneamino)piperidin-1-yl)ethyl)quinolin-4-amine (19) Chlorine at C7 Piperidine-linked dipyridylmethyleneamino at C2 ~490 (estimated) Rigid dipyridyl group may restrict conformational flexibility.
N-(5-Chloropyridin-2-yl)-7-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}quinolin-4-amine (20) 5-Chloropyridin-2-yl Sulfonyl-linked methylpiperazine at C7 494.0 Sulfonyl group increases polarity; may reduce membrane permeability.

Physicochemical Properties

  • Solubility : The target compound’s 4-methylpiperidine-1-carbonyl group balances lipophilicity and hydrogen-bonding capacity. In contrast, compound 41 () achieves higher solubility via a pyrimidine heterocycle and formate salt formation . Pyrazole-substituted 44 likely has moderate solubility due to its smaller substituent .
  • Lipophilicity (LogP) : The target compound’s piperidine-carbonyl group may confer a higher LogP (~3.5–4.0) compared to 41 (LogP ~2.8–3.2) due to reduced polarity. Sulfonyl-containing 20 () has a lower LogP (~2.5) .

Research Implications

The structural uniqueness of N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine lies in its dual optimization of lipophilicity and hydrogen-bonding capacity. Compared to analogues, its piperidine-carbonyl group offers a versatile scaffold for further derivatization, such as introducing fluorinated or chiral centers. Future studies should evaluate its pharmacokinetic profile and target selectivity relative to pyrimidine- or sulfonyl-containing derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine, and how is purity ensured?

  • Methodology :

  • Coupling Reactions : The quinoline core is functionalized via nucleophilic substitution or Buchwald–Hartwig amination. For example, intermediates like 7-chloroquinolin-4-amine are reacted with substituted phenylamines under reflux in solvents like acetonitrile or ethanol, using K₂CO₃ as a base .
  • Carbonylation : The 4-methylpiperidine-1-carbonyl group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the quinoline amine and 4-methylpiperidine carboxylic acid derivatives .
  • Purification : Silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) and HPLC (e.g., C18 columns with acetonitrile/water mobile phases) achieve >95% purity .
  • Characterization : Confirmed via ¹H/¹³C NMR (e.g., quinoline C4-NH at δ ~8.5 ppm), HRMS, and elemental analysis .

Q. Which analytical techniques are critical for structural validation and purity assessment of this compound?

  • Methodology :

  • NMR Spectroscopy : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm, piperidine CH₃ at δ ~1.2 ppm) and verifies regiochemistry .
  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺) within 2 ppm error .
  • HPLC : Retention time consistency (e.g., tR = 2.49 min with 97% purity under Method B) ensures batch reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antimalarial or anticancer activity of this compound?

  • Methodology :

  • Substituent Variation : Modify the 3-chloro-4-methoxyphenyl group (e.g., replace Cl with F or adjust methoxy positioning) to assess impacts on parasite growth inhibition (e.g., Pf3D7 IC₅₀ values) .
  • Piperidine Analogues : Test 4-methylpiperidine against morpholine, piperazine, or adamantane derivatives to evaluate steric/electronic effects on target binding .
  • In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with targets like PfATP4 (malaria) or kinase domains (cancer) .

Q. What experimental strategies resolve contradictions in biological activity data across structural analogues?

  • Methodology :

  • Dose-Response Curves : Compare IC₅₀ values under standardized assays (e.g., SYBR Green I for malaria). Discrepancies may arise from assay conditions (e.g., serum concentration) .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation of specific analogues (e.g., 4-methylpiperazine vs. piperidine), which may explain reduced in vivo efficacy .
  • Crystallography : Co-crystallize active/inactive analogues with target proteins to identify critical binding motifs (e.g., hydrogen bonds with quinoline N1) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use QikProp to predict logP (target <5), aqueous solubility (>50 µM), and CYP450 inhibition profiles. Introduce polar groups (e.g., morpholine) to reduce logP .
  • Molecular Dynamics : Simulate blood-brain barrier permeability; bulky groups (e.g., 4-methylpiperidine) may limit CNS toxicity .

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